diethyl {[3-(3-{[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy}-5-[(propan-2-yl)oxy]benzamido)-1H-pyrazol-1-yl]methyl}phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-820132 is an investigational oral glucokinase activator developed by Bristol Myers Squibb. It is designed to treat type 2 diabetes mellitus by partially activating glucokinase, an enzyme that plays a crucial role in glucose metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BMS-820132 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed. general synthetic methods for glucokinase activators often involve the use of organic solvents, catalysts, and temperature control to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production methods for BMS-820132 are not publicly available. Typically, the production of such compounds involves large-scale chemical synthesis in specialized facilities, adhering to stringent quality control and regulatory standards to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
BMS-820132 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of BMS-820132 include oxidizing agents, reducing agents, and various catalysts. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to optimize the yield and selectivity of the desired products .
Major Products Formed
The major products formed from the reactions of BMS-820132 depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of the parent compound .
Scientific Research Applications
BMS-820132 has several scientific research applications, including:
Chemistry: Used as a tool compound to study glucokinase activation and its effects on glucose metabolism.
Biology: Investigated for its role in regulating glucose levels in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating type 2 diabetes mellitus.
Industry: Utilized in the development of new glucokinase activators and related compounds for pharmaceutical applications
Mechanism of Action
BMS-820132 exerts its effects by partially activating glucokinase, an enzyme that catalyzes the phosphorylation of glucose to glucose-6-phosphate. This activation enhances glucose uptake and utilization, thereby lowering blood glucose levels. The molecular targets and pathways involved include the glucokinase enzyme and its associated regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Dorzagliatin: A dual-acting full glucokinase activator developed for type 2 diabetes.
PF-06882961: An oral small molecule agonist of the glucagon-like peptide-1 receptor.
MK-0616: A macrocyclic PCSK9 protein-protein interaction inhibitor.
Uniqueness
BMS-820132 is unique in its partial activation of glucokinase, which provides a balanced approach to glucose regulation without causing excessive hypoglycemia. This distinguishes it from full activators like dorzagliatin, which may have a higher risk of hypoglycemia .
Properties
Molecular Formula |
C26H33N6O7P |
---|---|
Molecular Weight |
572.5 g/mol |
IUPAC Name |
3-[5-(azetidine-1-carbonyl)pyrazin-2-yl]oxy-N-[1-(diethoxyphosphorylmethyl)pyrazol-3-yl]-5-propan-2-yloxybenzamide |
InChI |
InChI=1S/C26H33N6O7P/c1-5-36-40(35,37-6-2)17-32-11-8-23(30-32)29-25(33)19-12-20(38-18(3)4)14-21(13-19)39-24-16-27-22(15-28-24)26(34)31-9-7-10-31/h8,11-16,18H,5-7,9-10,17H2,1-4H3,(H,29,30,33) |
InChI Key |
OYUDYQMFVRHPIY-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CN1C=CC(=N1)NC(=O)C2=CC(=CC(=C2)OC(C)C)OC3=NC=C(N=C3)C(=O)N4CCC4)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.